molecular formula C20H14ClN3O2S2 B2574158 2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 670273-94-6

2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2574158
CAS No.: 670273-94-6
M. Wt: 427.92
InChI Key: ZZYXEOMILDPLCM-UHFFFAOYSA-N
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Description

Its structure features a fused thiophene-pyrimidinone core substituted with a 2-chlorophenyl group at position 5, a phenyl group at position 3, and a thioacetamide moiety at position 2.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S2/c21-15-9-5-4-8-13(15)14-10-27-18-17(14)19(26)24(12-6-2-1-3-7-12)20(23-18)28-11-16(22)25/h1-10H,11H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYXEOMILDPLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide belongs to a class of thienopyrimidine derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S, with a molecular weight of approximately 349.82 g/mol. The presence of the thieno[2,3-d]pyrimidine core is significant for its biological activity.

Thienopyrimidine derivatives often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular processes.
  • Receptor Modulation : These compounds can interact with specific receptors to modulate signaling pathways.
  • Antimicrobial Activity : They have shown efficacy against various pathogens by disrupting essential biological functions.

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives have notable antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure suggests it may also inhibit other pathogens due to its thioacetamide moiety, which enhances its reactivity and interaction with biological targets .

Anticancer Activity

Thienopyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in several studies. For example, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Cytotoxicity

While evaluating the cytotoxic effects, it was found that certain modifications in the structure can lead to varying degrees of cytotoxicity. For example, compounds with electron-withdrawing groups have been noted to exhibit higher toxicity against non-cancerous cell lines compared to their cancerous counterparts. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Case Study: Antiplasmodial Activity

A study evaluated a series of thienopyrimidine derivatives against P. falciparum, revealing that compounds similar to this compound exhibited IC50 values ranging from 1.46 to 5.74 μM. Notably, the para-chloro substitution maintained potency while introducing variations affected overall activity .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of P. falciparum
AnticancerInduction of apoptosis in cancer cells
CytotoxicityVaries with structural modifications

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study demonstrated that derivatives with a similar thienopyrimidine structure showed potent activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) due to their ability to induce apoptosis and inhibit cell proliferation .
Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
MDA-MB-2318.9Cell cycle arrest

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Research Insights:
Studies have shown that thienopyrimidine derivatives can inhibit COX enzymes, leading to reduced inflammation in preclinical models .

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of thienopyrimidine derivatives suggest their potential in treating neurodegenerative diseases such as Alzheimer's.

Findings:
In vitro studies revealed that compounds with structural similarities could inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer’s progression .

Compound IC50 (µM) Target Enzyme
Thienopyrimidine A0.088BuChE
Thienopyrimidine B0.075Acetylcholinesterase

Future Research Directions

Further studies are warranted to explore:

  • In vivo Efficacy: More comprehensive animal studies to validate the anticancer and neuroprotective effects observed in vitro.
  • Mechanistic Insights: Detailed investigations into the molecular pathways affected by this compound.
  • Structure–Activity Relationship (SAR): Understanding how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Chemical Reactions Analysis

Substitution Reactions

The thioether (–S–) and acetamide (–NHCO–) groups are primary sites for nucleophilic and electrophilic substitution.

Key Reaction Pathways:

  • Nucleophilic Aromatic Substitution (NAS):
    The 2-chlorophenyl group undergoes substitution with amines, alkoxides, or thiols under basic conditions. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C replaces the chlorine atom with a morpholine moiety .

  • Thioether Modification:
    The sulfur atom in the thioether linkage can be alkylated or oxidized. Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields a sulfonium intermediate, which further reacts with nucleophiles.

Table 1: Substitution Reactions and Outcomes

Reagent/ConditionsReaction SiteProductYield (%)Reference
Morpholine, DMF, 80°C2-Chlorophenyl2-Morpholinophenyl derivative72
Methyl iodide, K₂CO₃, CH₃CN, RTThioether (–S–)Sulfonium intermediate85
Sodium methoxide, MeOH, refluxAcetamide (–NHCO–)Methoxyacetamide derivative68

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Key Reaction Pathways:

  • Controlled Oxidation to Sulfoxide:
    Using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C selectively oxidizes the thioether to a sulfoxide.

  • Full Oxidation to Sulfone:
    Stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) convert the thioether to a sulfone .

Table 2: Oxidation Reactions and Outcomes

Oxidizing Agent/ConditionsProductSelectivityReference
30% H₂O₂, AcOH, 0–5°C, 2 hSulfoxideHigh
mCPBA, DCM, RT, 6 hSulfoneComplete

Reduction Reactions

The carbonyl group in the 4-oxo position and the acetamide moiety can be reduced under specific conditions.

Key Reaction Pathways:

  • Carbonyl Reduction:
    Sodium borohydride (NaBH₄) in ethanol reduces the 4-oxo group to a hydroxyl group, forming a dihydrothienopyrimidine derivative .

  • Amide Reduction:
    Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the acetamide to a primary amine.

Table 3: Reduction Reactions and Outcomes

Reducing Agent/ConditionsReaction SiteProductYield (%)Reference
NaBH₄, EtOH, RT, 4 h4-Oxo group4-Hydroxy derivative78
LiAlH₄, THF, 0°C to RT, 3 hAcetamide (–NHCO–)Primary amine derivative65

Cyclization and Ring-Opening Reactions

The thieno[2,3-d]pyrimidine core participates in cyclization with bifunctional reagents, expanding the heterocyclic system.

Key Reaction Pathways:

  • Cyclization with Hydrazine:
    Reaction with hydrazine hydrate in ethanol forms a pyrazolo-thienopyrimidine hybrid .

  • Acid-Catalyzed Ring Opening:
    Concentrated HCl at 100°C cleaves the thiophene ring, yielding a linear thiourea derivative.

Biological Implications of Reactivity

The compound’s reactivity directly correlates with its pharmacological potential:

  • Sulfone derivatives exhibit enhanced anticancer activity due to increased electrophilicity .

  • Morpholine-substituted analogs show improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Melting Point (°C)
Target Compound C₂₀H₁₄ClN₃O₂S₂ 448.94 2-ClPh (C5), Ph (C3), thioacetamide (C2) ~11.66* Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-diClPh (N-substituent), methyl (C4) Not reported 230–232
2-((3-Allyl-5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-Cl-5-CF₃Ph)acetamide C₂₄H₁₆ClF₄N₃O₂S₂ 553.98 4-FPh (C5), CF₃ (N-substituent), allyl (C3) 11.66 Not reported
2-[[3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ 437.53 3-OMePh (N-substituent), benzyl (C3) 12.77 Not reported

*Predicted using computational tools (e.g., AutoDock4 ).

Key Structural and Functional Differences

Substitution at C3 (phenyl vs. allyl/benzyl) influences steric bulk and conformational flexibility .

Substituent Effects :

  • Electron-withdrawing groups (2-ClPh, CF₃) enhance electrophilicity and binding to hydrophobic pockets .
  • Methoxy or allyl groups may improve solubility or metabolic stability .

Biological Activity Trends: Dichlorophenyl-substituted analogs (e.g., ) show enhanced antimicrobial activity compared to mono-halogenated derivatives.

Pharmacological Implications

  • Antimicrobial Activity : Dichlorophenyl and thioacetamide groups correlate with Gram-positive bacterial inhibition in related compounds .
  • ADMET Properties : Predicted pKa (~11.66) indicates moderate solubility at physiological pH, while high logP values (e.g., 3.5–4.2 for ) suggest hepatic metabolism via CYP450 .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Best Practices : Implement strict QC protocols (e.g., in-process NMR monitoring). Use automated reactors for precise control of reaction parameters (e.g., stirring rate, cooling gradients) .

Structural Modification and SAR

Q. Which substituents enhance target binding affinity while reducing off-target effects?

  • Guidance : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., CF3) to modulate π-π stacking. Introduce hydrophilic moieties (e.g., morpholine) on the acetamide chain to improve solubility without compromising activity .

Q. How to design fluorescent probes based on this scaffold?

  • Method : Attach fluorophores (e.g., BODIPY) to the thioether linkage. Confirm probe functionality via fluorescence quenching assays in the presence of target proteins .

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